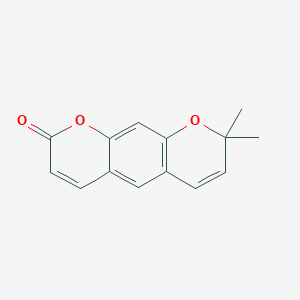

Xanthyletin

Übersicht

Beschreibung

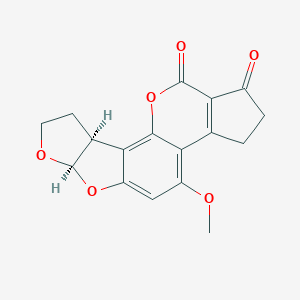

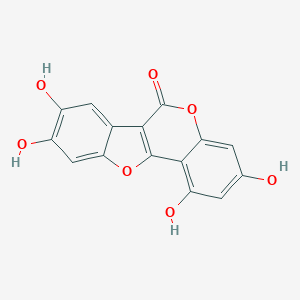

Xanthyletin is a naturally occurring coumarin derivative, specifically classified as a pyranocoumarin. It is found in various plant species, including those in the Citrus genus. This compound has garnered significant interest due to its diverse biological activities, including antifungal, antioxidant, and anticancer properties .

Wissenschaftliche Forschungsanwendungen

Xanthyletin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Als Vorläufer für die Synthese anderer Cumarinderivate und zur Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Untersucht auf seine Rolle bei pflanzlichen Abwehrmechanismen als Phytoalexin.

Medizin: Untersucht auf seine antimykotischen, antioxidativen und krebshemmenden Eigenschaften.

Industrie: Wird bei der Entwicklung von natürlichen Fungiziden und als Bestandteil in der traditionellen chinesischen Medizin eingesetzt

5. Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene Mechanismen aus:

Antimykotische Aktivität: Es stört die Integrität der Zellmembran von Pilzen, was zu Zelllyse und -tod führt.

Antioxidative Aktivität: this compound fängt freie Radikale ab und hemmt oxidativen Stress, wodurch Zellen vor Schäden geschützt werden.

Krebshemmende Aktivität: Es induziert Apoptose in Krebszellen durch Aktivierung von Caspasen und Störung der mitochondrialen Funktion.

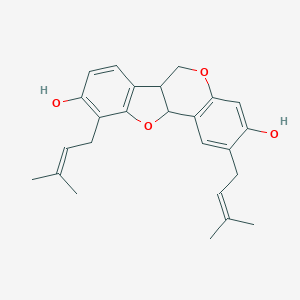

Ähnliche Verbindungen:

Luvangetin: Ein weiteres Cumarinderivat mit antimykotischen und krebshemmenden Eigenschaften.

Avicennin: Eine Cumarinverbindung mit ähnlichen biologischen Aktivitäten.

Scopoletin: Eine Cumarin mit antioxidativen und entzündungshemmenden Eigenschaften.

Einzigartigkeit von this compound: this compound zeichnet sich durch seine breite Palette an biologischen Aktivitäten und seine Wirksamkeit bei relativ niedrigen Konzentrationen aus. Seine ungiftige Natur für menschliche Zelllinien verstärkt sein Potenzial für therapeutische Anwendungen .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Xanthyletin interacts with various biomolecules, leading to changes in the biochemical composition of P. insidiosum

Cellular Effects

This compound has been observed to exert significant effects on the cells of P. insidiosum. It causes changes in the proteins of P. insidiosum, leading to alterations in cell function

Molecular Mechanism

The molecular mechanism of this compound’s action involves changes at the protein level in P. insidiosum It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

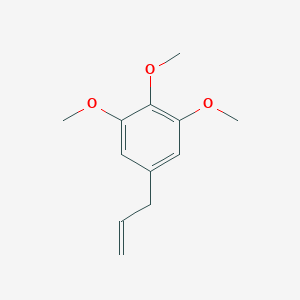

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Xanthyletin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg umfasst die Cyclisierung geeigneter Vorstufen unter sauren oder basischen Bedingungen. So kann beispielsweise die Kondensation von 2-Hydroxyacetophenon mit Ethylacetoacetat gefolgt von einer Cyclisierung this compound ergeben. Die Reaktion erfordert in der Regel einen Katalysator wie Piperidin und wird unter Rückflussbedingungen durchgeführt .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt häufig durch Extraktion aus natürlichen Quellen. Pflanzen wie Citrusarten werden kultiviert, und this compound wird mit Lösungsmitteln wie Ethanol oder Methanol extrahiert. Der Rohextrakt wird dann mit Techniken wie Säulenchromatographie und Rekristallisation gereinigt, um hochreines this compound zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Xanthyletin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Die Reduktion von this compound kann Dihydroderivate ergeben.

Substitution: Elektrophile Substitutionsreaktionen können am aromatischen Ring von this compound stattfinden und zur Bildung verschiedener substituierter Derivate führen

Häufige Reagenzien und Bedingungen:

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Elektrophile Substitutionsreaktionen verwenden häufig Reagenzien wie Halogene (Chlor, Brom) oder Nitrierungsmittel unter sauren Bedingungen

Hauptprodukte:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Dihydroderivate.

Substitution: Halogenierte oder nitrierte this compound-Derivate

Wirkmechanismus

Xanthyletin exerts its effects through various mechanisms:

Antifungal Activity: It disrupts the cell membrane integrity of fungi, leading to cell lysis and death.

Antioxidant Activity: this compound scavenges free radicals and inhibits oxidative stress, protecting cells from damage.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Vergleich Mit ähnlichen Verbindungen

Luvangetin: Another coumarin derivative with antifungal and anticancer properties.

Avicennin: A coumarin compound with similar biological activities.

Scopoletin: A coumarin with antioxidant and anti-inflammatory properties.

Uniqueness of Xanthyletin: this compound stands out due to its broad spectrum of biological activities and its effectiveness at relatively low concentrations. Its non-toxic nature to human cell lines further enhances its potential for therapeutic applications .

Eigenschaften

IUPAC Name |

2,2-dimethylpyrano[3,2-g]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-14(2)6-5-10-7-9-3-4-13(15)16-11(9)8-12(10)17-14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTBQNVNUBKJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203818 | |

| Record name | Xanthyletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-19-5 | |

| Record name | Xanthyletin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthyletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthyletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHYLETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N789LD38N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

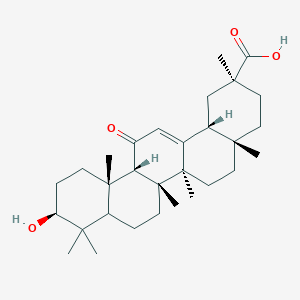

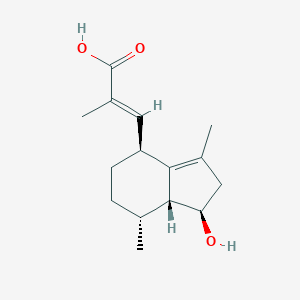

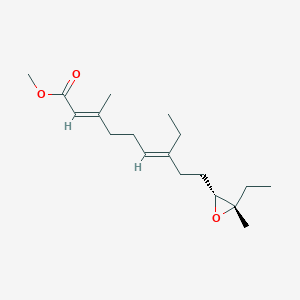

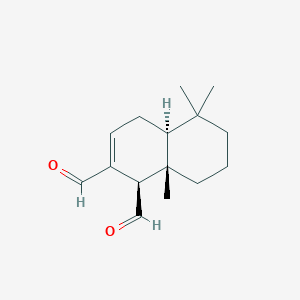

Feasible Synthetic Routes

Q1: What are the primary biological activities reported for xanthyletin?

A1: this compound exhibits a range of biological activities, including:

- Antibacterial activity: [, , ] this compound demonstrates inhibitory effects against various bacteria, including oral pathogens like Aggregatibacter actinomycetemcomitans and Enterococcus faecalis.

- Antifungal activity: [, , , , ] It inhibits the growth of various fungi, including plant pathogens and Leucoagaricus gongylophorus, the symbiotic fungus of leaf-cutting ants.

- Anti-inflammatory activity: [, , , ] this compound exhibits anti-inflammatory properties, potentially by modulating cytokine production. It has been shown to inhibit the production of pro-inflammatory cytokines like IL-1β while stimulating the production of anti-inflammatory cytokines like IL-10.

- Antioxidant activity: [, ] this compound demonstrates antioxidant properties, potentially contributing to its protective effects against oxidative stress.

- Cytotoxic activity: [, , , ] this compound exhibits cytotoxic activity against various cancer cell lines.

Q2: How does this compound exert its antifungal effects?

A2: this compound's antifungal activity is attributed to its ability to inhibit ATP synthesis in the mitochondria of fungi, specifically targeting the b6f-PC complex of the electron transport chain. [] This disruption of energy production leads to fungal growth inhibition.

Q3: What is the proposed mechanism behind this compound's anti-inflammatory activity?

A3: While the exact mechanisms are still under investigation, studies suggest that this compound's anti-inflammatory effects might involve modulating cytokine production in immune cells like macrophages. [, , ] Specifically, this compound has been shown to suppress the release of pro-inflammatory cytokines like IL-1β while promoting the production of anti-inflammatory cytokines like IL-10.

Q4: What is the molecular formula and weight of this compound?

A4: this compound's molecular formula is C14H12O3, and its molecular weight is 228.24 g/mol.

Q5: Which spectroscopic techniques are helpful in characterizing this compound?

A5: NMR (1H and 13C), IR, and Mass Spectrometry (MS) are commonly employed techniques for this compound's structural elucidation. [, , , , , , ] These techniques provide valuable information about the compound's functional groups, connectivity, and molecular weight.

Q6: Are there efficient synthetic routes to produce this compound?

A6: Yes, several synthetic approaches for this compound have been developed, including methods utilizing tandem Claisen rearrangement and Wittig reaction, [] as well as approaches starting from commercially available 2,4-dihydroxybenzaldehyde. []

Q7: Can this compound be incorporated into drug delivery systems?

A7: Yes, this compound can be successfully incorporated into biodegradable polymeric nanoparticles, offering a promising approach for controlled release and targeted delivery. []

Q8: How do structural modifications of this compound influence its biological activity?

A8: Structural modifications, such as the addition of prenyl groups at different positions, can significantly affect this compound's biological activity. [, , , ] For instance, the presence and position of prenyl groups have been shown to impact antifungal, cytotoxic, and anti-inflammatory activities.

Q9: What analytical techniques are used to quantify this compound in plant extracts and formulations?

A9: High-Performance Liquid Chromatography (HPLC), coupled with UV detection, is commonly used for the quantification of this compound in various matrices, including plant extracts and nanoparticle formulations. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.